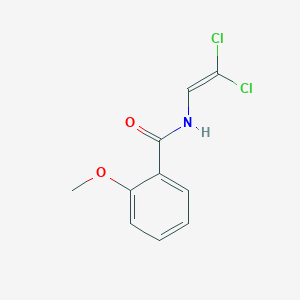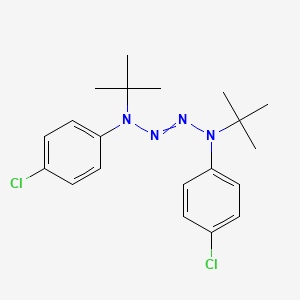
1,1,10,10-Tetraethoxydecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,10,10-Tetraethoxydecane is an organic compound with the molecular formula C18H38O4 It belongs to the class of ethers, specifically aliphatic ethers, characterized by the presence of four ethoxy groups attached to a decane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,10,10-Tetraethoxydecane typically involves the reaction of decane with ethanol in the presence of an acid catalyst. The process can be summarized as follows:
Starting Materials: Decane and ethanol.
Catalyst: Acid catalyst such as sulfuric acid or hydrochloric acid.
Reaction Conditions: The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,10,10-Tetraethoxydecane can undergo several types of chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ethoxy groups to alcohols.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides (e.g., NaCl, NaBr) can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ethers with different functional groups.
Wissenschaftliche Forschungsanwendungen
1,1,10,10-Tetraethoxydecane has several applications in scientific research, including:
Chemistry: Used as a solvent or reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.
Wirkmechanismus
The mechanism of action of 1,1,10,10-Tetraethoxydecane depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, altering their function. The ethoxy groups can participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s activity. The exact molecular targets and pathways involved are subject to ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,10,10-Tetramethoxydecane: Similar structure but with methoxy groups instead of ethoxy groups.
1,1,10,10-Tetraethoxyoctane: Similar structure but with a shorter carbon chain.
1,1,10,10-Tetraethoxydodecane: Similar structure but with a longer carbon chain.
Uniqueness
1,1,10,10-Tetraethoxydecane is unique due to its specific combination of ethoxy groups and decane backbone, which imparts distinct physical and chemical properties. Its ability to undergo various chemical reactions and form stable complexes makes it valuable in diverse applications.
Eigenschaften
CAS-Nummer |
63006-47-3 |
|---|---|
Molekularformel |
C18H38O4 |
Molekulargewicht |
318.5 g/mol |
IUPAC-Name |
1,1,10,10-tetraethoxydecane |
InChI |
InChI=1S/C18H38O4/c1-5-19-17(20-6-2)15-13-11-9-10-12-14-16-18(21-7-3)22-8-4/h17-18H,5-16H2,1-4H3 |
InChI-Schlüssel |
AJIYNSPZNUFHLV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(CCCCCCCCC(OCC)OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




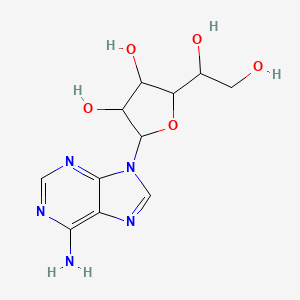
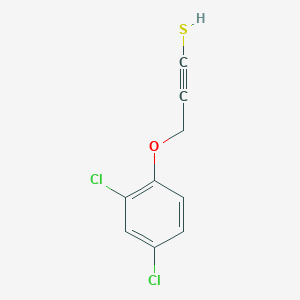
![Methyl 3-[(E)-carbamoyldiazenyl]but-2-enoate](/img/structure/B14513769.png)
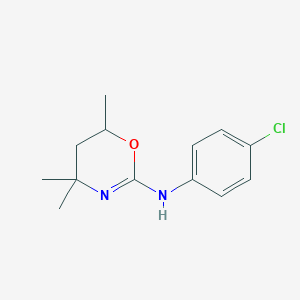
![2-Diazonio-1-[(2,3,4-trimethylpentan-3-yl)oxy]ethen-1-olate](/img/structure/B14513786.png)
![Ethyl 4-[2-(4-oxonaphthalen-1(4H)-ylidene)hydrazinyl]benzoate](/img/structure/B14513794.png)
![N'-[(4-Chlorophenyl)methylidene]hydrazinecarbohydrazide](/img/structure/B14513796.png)
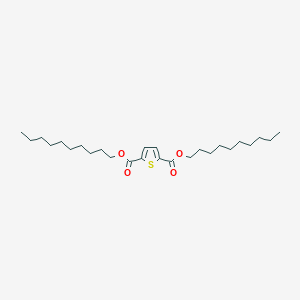
![4-[3-Oxo-3-(4-phenoxyphenyl)prop-1-en-1-yl]benzonitrile](/img/structure/B14513801.png)

